molecular formula C24H26N6O2S2 B10819407 2-{[2-(4-{2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]ethyl}piperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one

2-{[2-(4-{2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]ethyl}piperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B10819407
M. Wt: 494.6 g/mol
InChI Key: RHCZTJJJLXGIDT-UHFFFAOYSA-N
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Description

CAY10753 is a chemical compound known for its inhibitory effects on tankyrase 2, an enzyme involved in various cellular processes. It is highly selective for tankyrase 2 over tankyrase 1 and other poly(ADP-ribose) polymerases, making it a valuable tool in scientific research, particularly in cancer studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10753 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of CAY10753 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

CAY10753 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

CAY10753 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study enzyme inhibition and protein interactions.

    Biology: Helps in understanding cellular processes involving tankyrase 2.

    Medicine: Investigated for its potential in cancer therapy, particularly in inhibiting the proliferation of colorectal cancer cells.

    Industry: Utilized in the development of new therapeutic agents and chemical probes

Mechanism of Action

CAY10753 exerts its effects by inhibiting tankyrase 2, an enzyme involved in the regulation of various cellular processes. The inhibition occurs through binding to the active site of the enzyme, preventing its interaction with target proteins. This leads to the disruption of cellular pathways that rely on tankyrase 2 activity, such as the Wnt signaling pathway, which is crucial in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CAY10753

CAY10753 stands out due to its high selectivity for tankyrase 2 over other related enzymes. This selectivity makes it a valuable tool for studying specific cellular processes without off-target effects. Additionally, its effectiveness in inhibiting the proliferation of colorectal cancer cells highlights its potential therapeutic applications .

Properties

Molecular Formula

C24H26N6O2S2

Molecular Weight

494.6 g/mol

IUPAC Name

2-[2-[4-[2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]ethyl]piperazin-1-yl]ethylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C24H26N6O2S2/c31-21-17-5-1-3-7-19(17)25-23(27-21)33-15-13-29-9-11-30(12-10-29)14-16-34-24-26-20-8-4-2-6-18(20)22(32)28-24/h1-8H,9-16H2,(H,25,27,31)(H,26,28,32)

InChI Key

RHCZTJJJLXGIDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCSC2=NC3=CC=CC=C3C(=O)N2)CCSC4=NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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